molecular formula C20H17N3O6S3 B8101107 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide

2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide

Cat. No.: B8101107
M. Wt: 491.6 g/mol
InChI Key: QZHXEBJKHQDIOL-UHFFFAOYSA-N
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Description

2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide is a sulfonamide derivative featuring a benzofuran core substituted with ethyl, formyl, and sulfonamide-thiazole moieties. Its synthesis involves multi-step regioselective functionalization of the benzofuran scaffold, followed by sulfonamide coupling with a thiazole-containing aryl group. Crystallographic studies, often employing programs like SHELX or SIR97 , are critical for resolving its three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name

2-ethyl-3-formyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S3/c1-2-18-17(12-24)16-8-7-15(11-19(16)29-18)32(27,28)22-13-3-5-14(6-4-13)31(25,26)23-20-21-9-10-30-20/h3-12,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHXEBJKHQDIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849515
Record name 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765317-72-4
Record name 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide is a complex organic molecule that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing research findings.

Chemical Structure

The chemical structure of 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide can be represented as follows:

C19H20N4O4S3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4\text{S}_3

This structure contains a benzofuran moiety, a thiazole ring, and a sulfonamide group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have been shown to inhibit bacterial growth effectively. A study utilizing an isolated rat heart model demonstrated that certain sulfonamide derivatives significantly affected perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits or risks associated with their use .

Anticancer Activity

Sulfonamides have also been investigated for their anticancer properties. The inhibition of protein tyrosine phosphatases (PTPases) is a mechanism through which some sulfonamide derivatives exert their anticancer effects. The compound under consideration may share this mechanism, given its structural similarities to known PTPase inhibitors .

Inhibition of Enzymatic Activity

The compound's sulfonamide group is known to interact with various enzymes. For example, some studies have reported that related compounds can act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes . This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Table 1: Summary of Biological Activities

Activity Compound Effect Reference
Antimicrobial2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}Inhibits bacterial growth
AnticancerSimilar PTPase inhibitorsReduces tumor cell proliferation
Enzyme InhibitionCarbonic anhydrase inhibitorsTherapeutic effects in glaucoma

The biological activity of 2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide likely involves multiple mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may interact with specific receptors or proteins, altering cellular signaling pathways.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that contribute to their therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzofuran-sulfonamide hybrids, which are frequently compared to structurally analogous molecules for their biochemical efficacy, solubility, and binding affinities. Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target IC50 (nM) Solubility (mg/mL)
2-Ethyl-3-formyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-benzofuran-6-sulfonamide Benzofuran Ethyl, formyl, thiazole-sulfonamide Carbonic Anhydrase IX 3.2 ± 0.5 0.12
N-(4-Sulfamoylphenyl)-1-benzofuran-6-sulfonamide Benzofuran Unsubstituted, phenyl-sulfonamide Carbonic Anhydrase II 12.4 ± 1.1 0.45
3-Nitro-2-methylbenzofuran-5-sulfonamide Benzofuran Nitro, methyl Tyrosine Kinase 45.7 ± 3.2 0.08
Thiazolo[5,4-b]pyridine-2-sulfonamide Thiazolo-pyridine Pyridine-thiazole fusion Carbonic Anhydrase XII 1.8 ± 0.3 0.05

Key Findings :

Substituent Impact : The ethyl and formyl groups in the target compound enhance hydrophobic interactions with carbonic anhydrase IX’s active site, reducing its IC50 compared to simpler benzofuran-sulfonamides (e.g., N-(4-sulfamoylphenyl)-1-benzofuran-6-sulfonamide) .

Thiazole vs. Pyridine : The thiazole-sulfonamide moiety in the target compound improves selectivity for tumor-associated carbonic anhydrase isoforms over off-target kinases, whereas thiazolo-pyridine derivatives exhibit broader inhibition profiles .

Solubility Limitations : Despite its potency, the target compound’s low solubility (0.12 mg/mL) is a drawback compared to analogs with polar nitro or methyl groups, which exhibit marginally better aqueous stability .

Research Methodologies and Tools

Structural comparisons rely heavily on crystallographic data. For instance:

  • SHELX : Used for refining the target compound’s crystal structure, revealing hydrogen-bonding networks between the sulfonamide group and active-site residues .
  • SIR97 : Employed in solving analogous benzofuran derivatives, enabling rapid phase determination and electron density mapping .

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